![molecular formula C12H17N3 B13004624 5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B13004624.png)
5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a seven-membered ring containing two nitrogen atoms. It is structurally related to benzodiazepines, which are well-known for their pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine can be achieved through various synthetic routes. One common method involves the construction of the diazepine ring via functionalization of pyrrole derivatives. For instance, a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring has been reported . Another approach involves the Bischler–Napieralski reaction conditions from the corresponding amides, followed by methylation and reduction .
Industrial Production Methods
In industrial settings, the continuous flow synthesis of benzodiazepines, including this compound, is often employed. This method allows for efficient and scalable production of the compound. The process typically involves the acylation of aminobenzophenones followed by intramolecular cyclization reactions .
化学反应分析
Types of Reactions
5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
科学研究应用
5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anxiolytic and anticonvulsant effects.
Medicine: Investigated for its potential therapeutic uses in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine involves its interaction with specific molecular targets in the body. Similar to benzodiazepines, it is believed to act as a positive allosteric modulator of the GABA_A receptor complex. This interaction enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties .
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative effects.
Clonazepam: Another benzodiazepine used for its anticonvulsant properties.
Fludiazepam: Known for its anxiolytic and muscle relaxant effects.
Uniqueness
5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is unique due to its specific structural modifications, such as the cyclopropylmethyl group, which may confer distinct pharmacological properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
属性
分子式 |
C12H17N3 |
|---|---|
分子量 |
203.28 g/mol |
IUPAC 名称 |
5-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrido[3,4-b][1,4]diazepine |
InChI |
InChI=1S/C12H17N3/c1-5-14-11-4-6-13-8-12(11)15(7-1)9-10-2-3-10/h4,6,8,10,14H,1-3,5,7,9H2 |
InChI 键 |
VGDSPWJTMBERDD-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C(C=NC=C2)N(C1)CC3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate](/img/structure/B13004547.png)
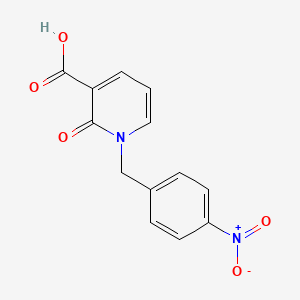
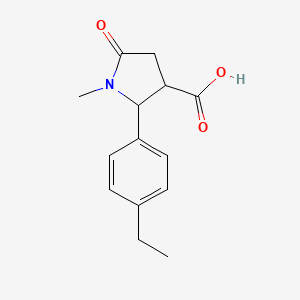
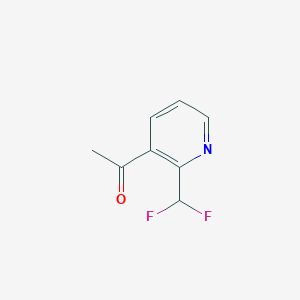
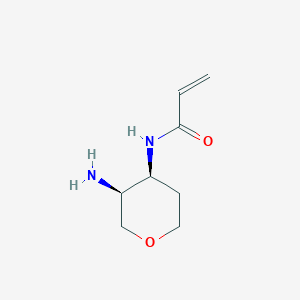
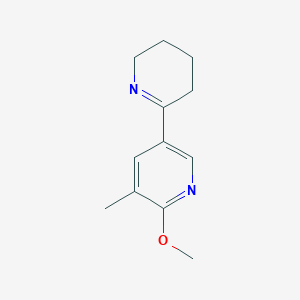
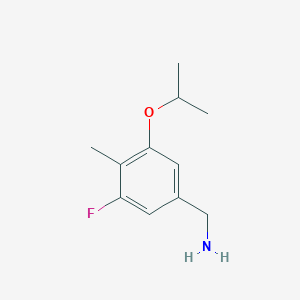
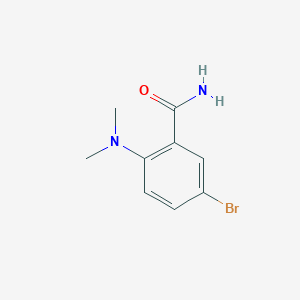
![1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-yl)piperidine-4-carboxylic acid](/img/structure/B13004588.png)
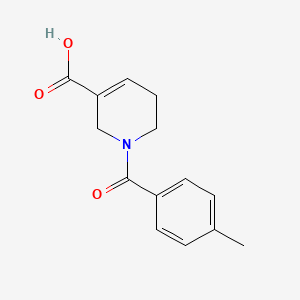
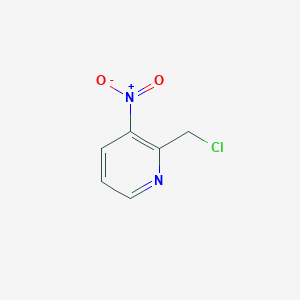

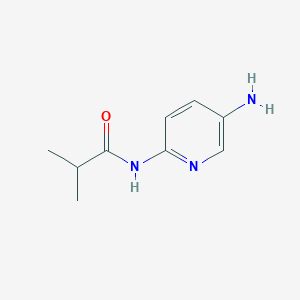
![2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine](/img/structure/B13004615.png)
